2-(4-Fluorophenyl)oxirane

Vue d'ensemble

Description

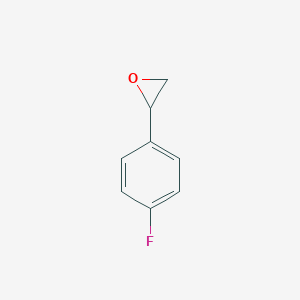

2-(4-Fluorophenyl)oxirane, also known as 4-Fluorostyrene oxide, is an organic compound with the molecular formula C8H7FO. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is notable for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-(4-Fluorophenyl)oxirane can be synthesized through several methods. One common approach involves the epoxidation of 4-fluorostyrene using a peracid, such as m-chloroperbenzoic acid (m-CPBA). The reaction typically occurs in an inert solvent like dichloromethane at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to maximize output. The process often includes steps for purification and quality control to meet the required standards for commercial use.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Fluorophenyl)oxirane undergoes various chemical reactions, including:

Nucleophilic Substitution: The epoxide ring is highly reactive towards nucleophiles, leading to ring-opening reactions.

Reduction: The compound can be reduced to form the corresponding alcohol.

Oxidation: Further oxidation can lead to the formation of diols or other oxidized products.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are employed.

Major Products Formed

Nucleophilic Substitution: The major products are substituted alcohols or ethers.

Reduction: The primary product is 4-fluorophenylethanol.

Oxidation: The major products include diols or other oxidized derivatives.

Applications De Recherche Scientifique

Pharmaceutical Chemistry

2-(4-Fluorophenyl)oxirane is extensively studied as a precursor in pharmaceutical chemistry. Its epoxide structure allows it to participate in nucleophilic substitutions, leading to the formation of biologically active compounds. It has been identified as a potential chiral resolution reagent, enabling the separation and quantification of diastereomers in drug development processes.

Research indicates that this compound exhibits significant biological activity:

- Toxicity : The compound is classified as highly toxic, particularly through dermal exposure, where it can be fatal. This toxicity has implications for safety protocols in laboratories handling this compound.

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various bacterial strains, disrupting cell wall synthesis through its reactive epoxide group .

- Anticancer Potential : In vitro studies suggest that this compound can induce apoptosis in cancer cells by generating reactive oxygen species (ROS), which leads to oxidative stress and cell death. Its interaction with molecular targets such as CD44 and epidermal growth factor receptor (EGFR) highlights its potential as a lead compound for novel anticancer therapies .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Antimicrobial Activity | Demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. |

| Anticancer Mechanism | Induced apoptosis in cancer cells via ROS generation; targeted CD44 and EGFR pathways. |

| In Vivo Studies | Ongoing research aims to evaluate efficacy and safety in animal models; preliminary results show promise in tumor reduction. |

Industrial Applications

In addition to its pharmaceutical applications, this compound is utilized in the production of polymers and other industrial materials. Its reactivity makes it an important intermediate in organic synthesis, allowing for the creation of complex molecules used in various chemical processes.

Safety and Hazard Considerations

Due to its toxicological profile, strict safety measures are necessary when handling this compound. The compound is classified under several hazard categories:

- Flammable Liquid : Highly flammable liquid and vapor.

- Acute Toxicity : Harmful upon contact with skin or if inhaled.

- Carcinogenic Potential : Suspected of causing cancer based on available data.

Appropriate personal protective equipment (PPE) and handling procedures must be implemented to mitigate risks associated with exposure .

Mécanisme D'action

The mechanism of action of 2-(4-Fluorophenyl)oxirane primarily involves the reactivity of the epoxide ring. The strained three-membered ring is prone to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various synthetic applications to introduce functional groups into molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(4-Chlorophenyl)oxirane

- 2-(4-Bromophenyl)oxirane

- Styrene oxide

Uniqueness

2-(4-Fluorophenyl)oxirane is unique due to the presence of the fluorine atom, which imparts distinct electronic properties to the molecule. This fluorine substitution can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in organic synthesis.

Activité Biologique

2-(4-Fluorophenyl)oxirane, also known as 4-fluorostyrene oxide, is a fluorinated organic compound with the molecular formula C₈H₇FO. This compound features an epoxide functional group, characterized by a three-membered cyclic ether structure. The presence of a fluorine atom at the para position on the phenyl ring significantly enhances its reactivity and biological activity, making it a subject of interest in various fields of research, including medicinal chemistry and environmental science.

- Molecular Weight : 138.14 g/mol

- Density : 1.225 g/cm³

- Boiling Point : 33°C (at 1 mmHg)

- Flash Point : 22°C

- Hazards : Flammable, irritating to skin and eyes, and potentially carcinogenic with limited evidence from animal studies .

Synthesis Methods

This compound can be synthesized through various methods, primarily by the epoxidation of 4-fluorostyrene using oxidizing agents like peracetic acid. The synthesis process typically yields a racemic mixture of the compound, which can be further resolved into its enantiomers for specific applications in pharmaceuticals .

Toxicity and Safety

The biological activity of this compound has been extensively studied, revealing significant toxicity, particularly through dermal contact. It is classified as harmful upon exposure, necessitating careful handling and disposal practices due to its potential environmental impact .

As an epoxide, this compound exhibits characteristic reactivity towards nucleophiles, leading to various biological effects. Its high reactivity raises concerns regarding its potential toxicity and environmental impact. Studies indicate that it can react with biological macromolecules, potentially disrupting cellular functions .

Applications in Research

Research has explored the potential applications of this compound in several areas:

- Chiral Resolution Reagent : The compound has been noted for its ability to enable the identification and quantification of diastereomeric products in pharmaceutical applications.

- Dopamine Transporter Inhibitors : It has been investigated for its role as a dopamine transporter (DAT) inhibitor, showing potential therapeutic effects in preclinical models of psychostimulant abuse .

- Antidepressant Activity : In animal models, compounds related to this compound have exhibited significant reductions in immobility during forced swim tests, suggesting potential antidepressant properties .

Case Study 1: Antidepressant Potential

In a study assessing the antidepressant activity of derivatives of this compound, one compound demonstrated a significant reduction in immobility compared to control groups. This was indicative of antidepressant effects similar to those observed with established medications like imipramine .

Case Study 2: Interaction with Biological Systems

Another study focused on the interactions between this compound and various biological systems, highlighting its reactivity with nucleophiles and subsequent biological effects. The findings suggested that while the compound holds promise for therapeutic applications, its high reactivity poses risks that must be managed .

Structural Comparisons

The following table compares structurally similar compounds to this compound:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(3-Fluorophenyl)oxirane | C₈H₇FO | Different fluorine substitution position |

| 2-(2-Fluorophenyl)oxirane | C₈H₇FO | Similar structure but different regioisomer |

| Styrene Oxide | C₈H₈O | Lacks fluorine; serves as a base comparison |

The presence of fluorine at the para position significantly alters the chemical reactivity compared to non-fluorinated analogs.

Propriétés

IUPAC Name |

2-(4-fluorophenyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO/c9-7-3-1-6(2-4-7)8-5-10-8/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICVNPQMUUHPPOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90398943 | |

| Record name | 2-(4-Fluorophenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18511-62-1, 134356-73-3, 134356-74-4 | |

| Record name | 2-(4-Fluorophenyl)oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18511-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Fluorophenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxirane, 2-(4-fluorophenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.932 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R)-(4-Fluorophenyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-(4-Fluorophenyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of combining 2-(4-Fluorophenyl)oxirane with other triazole compounds in fungicide formulations?

A: While the provided abstracts don't specifically discuss this compound in isolation, they highlight the importance of combining different triazole compounds to achieve synergistic fungicidal activity [, , ]. This suggests that this compound, likely a component of "Epoxiconazole" mentioned in the abstracts, contributes to the overall efficacy of these mixtures by potentially targeting different fungal pathways or enhancing the activity of other components.

Q2: The research emphasizes the importance of "synergistic effects" in fungicide mixtures. Can you elaborate on what this means and why it's beneficial?

A: Synergy in fungicide mixtures occurs when the combined effect of two or more active ingredients is greater than the sum of their individual effects [, , ]. This means lower doses of each compound can be used to achieve the same level of fungal control, which can have several advantages:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.